N-(3-chloro-2-methylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of 1,2,4-triazole derivatives functionalized with acetamide and sulfanyl groups. Its core structure comprises a 1,2,4-triazole ring substituted at position 4 with a 2,4-dimethylphenyl group and at position 5 with a phenoxymethyl moiety. The sulfanyl group at position 3 is linked to an acetamide side chain bearing a 3-chloro-2-methylphenyl group.
Properties
CAS No. |
539808-88-3 |
|---|---|
Molecular Formula |
C26H25ClN4O2S |
Molecular Weight |
493.0 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H25ClN4O2S/c1-17-12-13-23(18(2)14-17)31-24(15-33-20-8-5-4-6-9-20)29-30-26(31)34-16-25(32)28-22-11-7-10-21(27)19(22)3/h4-14H,15-16H2,1-3H3,(H,28,32) |
InChI Key |
SGOPGLXBZQQACA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C(=CC=C3)Cl)C)COC4=CC=CC=C4)C |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The compound's structure suggests possible interactions with biological targets that could lead to therapeutic applications.
Structural Information
The molecular formula of the compound is C26H25ClN4O2S. Its structure includes a triazole ring, which is often associated with various biological activities, including antifungal and anticancer properties. The compound's structural representation can be summarized as follows:
- Molecular Formula : C26H25ClN4O2S
- SMILES Notation : CC1=CC(=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C(=CC=C3)Cl)C)COC4=CC=CC=C4)
- InChI : InChI=1S/C26H25ClN4O2S/c1-17-12-13-23(18(2)14-17)31-24(15-33-20-8-5-4-6-9-20)29-30-26(31)34-16-25(32)28-22-11-7-10-21(27)19(22)3/h4-14H,15-16H2,1-3H3,(H,28,32)
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, compounds with similar structural features have shown various bioactivities.
Anticancer Activity
Recent studies on related compounds indicate that triazole derivatives can exhibit significant anticancer properties. For instance:
- Mechanism of Action : Triazole derivatives often inhibit key enzymes involved in cancer cell proliferation and survival.
- IC50 Values : Related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., HEPG2, MCF7), suggesting potential efficacy in cancer treatment .
Antifungal Activity
Triazole compounds are widely recognized for their antifungal properties. They act by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
Case Study 1: Anticancer Screening
A study evaluated a series of triazole derivatives for their anticancer activity using the MTT assay. The most potent compounds showed IC50 values ranging from 0.67 µM to 6.82 µM against different cancer cell lines . This suggests that this compound could be similarly potent.
Case Study 2: Structure–Activity Relationship (SAR)
Research on SAR has indicated that modifications in the phenyl and triazole moieties significantly influence biological activity. Compounds with electron-donating groups on the phenyl ring generally exhibit enhanced activity .
Data Tables
Comparison with Similar Compounds
Core Triazole Modifications
- Substituent Variations: Target Compound: 4-(2,4-dimethylphenyl), 5-(phenoxymethyl). Analog 1 (): 4-(3-methylphenyl), 5-(pyridin-4-yl). Analog 2 (): 4-methyl, 5-(3-methylphenyl). Analog 3 (): 4-ethyl, 5-(pyridin-3-yl). Analog 4 (): 4-amino, 5-(3-ethoxyphenyl). Impact: Electron-withdrawing groups (e.g., pyridinyl) enhance polarity and receptor binding, while alkyl/aryl groups (e.g., methylphenyl) improve lipophilicity .
Acetamide Side Chain Modifications
Target Compound : N-(3-chloro-2-methylphenyl).
- Analog 5 (): N-(4-chlorophenyl).
- Analog 6 (): N-(3-chlorophenyl) with pyridinyl-triazole.
- Analog 7 (): N-(3-chloro-2-methylphenyl) with furan-2-yl.
Impact : Chloro-substituted aryl groups enhance antimicrobial activity, while heterocyclic substituents (e.g., furan) modulate solubility and metabolic stability .
Key Physicochemical Data
Antimicrobial Activity
Anti-Inflammatory and Antioxidant Effects
Receptor Modulation
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